![molecular formula C18H16N2O3S B5851214 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTB is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is in the development of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of novel derivatives of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide with improved solubility and potency.
Métodos De Síntesis
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(4-methoxyphenyl)-2-aminothiazole with 2-methoxybenzoyl chloride. This reaction results in the formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKFCNMVFCWMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

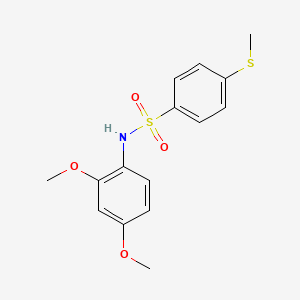
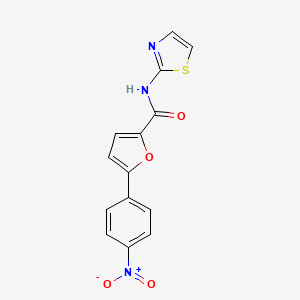
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)
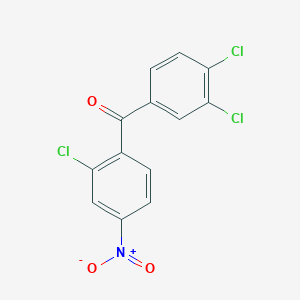
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)
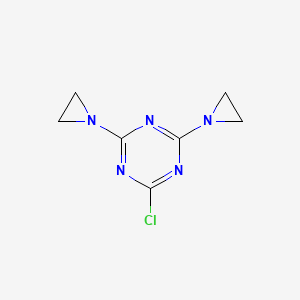
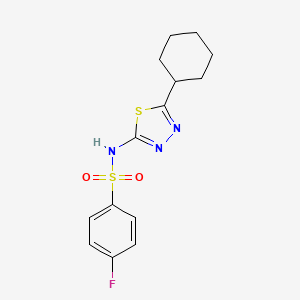
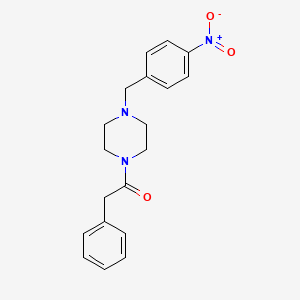
![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)